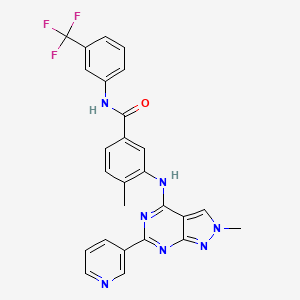

NVP-BHG712 isomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)31-19-7-3-6-18(12-19)26(27,28)29)11-21(15)32-23-20-14-36(2)35-24(20)34-22(33-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,31,37)(H,32,33,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKSRKSEWLRPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=NC(=NC4=NN(C=C43)C)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NVP-BHG712 and its Regioisomer: A Technical Guide to their Mechanism of Action as Eph Receptor Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of NVP-BHG712, a potent Eph receptor kinase inhibitor, and its distinct regioisomer, NVPiso. A critical finding in the field has been the discovery that commercially available batches of NVP-BHG712 are often the NVPiso regioisomer, which exhibits a significantly different kinase selectivity profile.[1][2] This guide will delineate the properties of both molecules, presenting their biochemical activities, cellular effects, and the signaling pathways they modulate.

Core Mechanism of Action: Inhibition of Eph Receptor Tyrosine Kinases

NVP-BHG712 (NVP) was originally developed as a potent and selective inhibitor of the EphB4 receptor tyrosine kinase.[3] Eph receptors and their ephrin ligands are key regulators of bidirectional signaling that controls cell morphology, adhesion, and migration.[2] Dysregulation of Eph receptor signaling is implicated in various cancers, making them attractive therapeutic targets.[2][4]

The primary mechanism of action for both NVP and NVPiso is the competitive inhibition of ATP binding to the kinase domain of Eph receptors, thereby blocking their autophosphorylation and subsequent downstream signaling.[3] However, the subtle shift of a methyl group between two adjacent nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core structure dramatically alters the binding affinities and selectivity profiles of the two isomers.[1][2]

Comparative Inhibitory Profiles: NVP-BHG712 (NVP) vs. NVPiso

The authentic NVP-BHG712 is a highly potent inhibitor of EphB4 and also targets other Eph family members with high affinity.[1][5] In contrast, its regioisomer, NVPiso, which is more commonly available commercially, shows significantly lower potency towards EphB4 and a different off-target profile, with a notable high affinity for the Discoidin Domain Receptor 1 (DDR1).[1]

Table 1: Inhibitory Activity of NVP-BHG712 (NVP) and NVPiso Against Eph Receptors

| Target | NVP IC50/KD | NVPiso IC50/KD | Assay Method | Reference |

| EphB4 | IC50: 3.0 nM | IC50: 1660 nM | NanoBRET | [1] |

| KD: 5.7 nM | KD: 142 nM | MST | [1] | |

| ED50: 25 nM | - | Cell-based Autophosphorylation | [6][7] | |

| EphA2 | IC50: 3.3 nM | IC50: 163 nM | - | [8][9] |

| EphA1 | IC50: 303 nM | - | - | [5] |

| EphA3 | IC50: 0.3 nM | - | - | [5] |

Table 2: Inhibitory Activity Against Other Kinases

| Target | NVP-BHG712 (or Isomer) IC50/EC50 | Reference |

| c-Raf | 0.395 µM | [6][10] |

| c-Src | 1.266 µM | [6][10] |

| c-Abl | 1.667 µM | [6][10] |

| VEGFR2 | EC50: 4.2 µM | [6][10] |

Signaling Pathways Modulated by NVP-BHG712 and NVPiso

Inhibition of EphB4 by NVP-BHG712 impacts several downstream signaling pathways crucial for cell growth and angiogenesis. Overexpression of EphB4 can activate the JAK/STAT, Ras/Raf/MEK, and NF-κB pathways.[1] By blocking EphB4 autophosphorylation, NVP-BHG712 can attenuate these signals.

Furthermore, there is significant crosstalk between EphB4 and VEGFR signaling in the context of angiogenesis.[3] NVP-BHG712 has been shown to inhibit VEGF-driven angiogenesis, suggesting that EphB4 forward signaling is an important mediator of this process.[3]

A key aspect of Eph/ephrin biology is bidirectional signaling. While NVP-BHG712 inhibits EphB4 forward signaling (into the EphB4-expressing cell), it does not directly block ephrinB2 reverse signaling (into the ephrinB2-expressing cell).[1] Studies using both NVP and NVPiso on A375 melanoma xenografts concluded that EphB4-ephrinB2 reverse signaling is responsible for increased tumor growth and decreased tumor vascularization.[1][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of NVP-BHG712 and its isomer are outlined below.

Eph Receptor Autophosphorylation Assay

This assay is fundamental to determining the inhibitory activity of compounds on Eph receptor kinases in a cellular context.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in DMEM supplemented with 10% FBS.[12] Cells are transiently transfected with plasmids encoding full-length Eph receptors using a suitable transfection reagent like Lipofectamine or PEI.[12]

-

Compound Incubation: One hour prior to stimulation, the transfected cells are treated with varying concentrations of NVP-BHG712 or NVPiso.[12]

-

Ligand Stimulation: To induce autophosphorylation, cells are stimulated for 30 minutes with the appropriate pre-clustered ephrin-Fc ligand (e.g., ephrinB1-Fc and ephrinB2-Fc for EphB receptors).[12]

-

Immunoprecipitation and Western Blotting: Cells are lysed, and the Eph receptor protein is immunoprecipitated using a specific antibody. The immunoprecipitates are then resolved by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of autophosphorylation.[12]

Kinase Selectivity Profiling (Kinobeads Assay)

This chemoproteomic approach allows for the broad, unbiased profiling of kinase inhibitors against native kinases from cell lysates.

-

Cell Lysate Preparation: A mixture of different cell lines (e.g., HEK293, K562, HepG2) is lysed to ensure broad coverage of the kinome.

-

Competitive Binding: Aliquots of the lysate are incubated with increasing concentrations of the test inhibitor (NVP or NVPiso).

-

Affinity Enrichment: The treated lysates are then incubated with "kinobeads," which are sepharose beads derivatized with a mixture of broad-spectrum, immobilized kinase inhibitors. Kinases from the lysate that are not bound by the free inhibitor will bind to the beads.

-

On-Bead Digestion and Mass Spectrometry: The beads are washed to remove non-specifically bound proteins. The captured kinases are then digested into peptides directly on the beads, and the resulting peptides are analyzed and quantified by LC-MS/MS. The dose-dependent decrease in a kinase's signal indicates its affinity for the free inhibitor.

Binding Affinity Determination (Microscale Thermophoresis - MST)

MST measures the affinity of interactions in solution by detecting changes in the movement of a fluorescently labeled molecule through a temperature gradient upon ligand binding.

-

Protein Labeling: The target kinase (e.g., EphB4) is fluorescently labeled.

-

Serial Dilution: The inhibitor (NVP or NVPiso) is serially diluted to create a range of concentrations.

-

Incubation: A constant concentration of the labeled kinase is mixed with each dilution of the inhibitor and incubated to reach binding equilibrium.

-

MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The movement of the fluorescent kinase is monitored. Changes in thermophoresis upon inhibitor binding are used to calculate the dissociation constant (Kd).

In Vivo Tumor Growth and Angiogenesis Models

-

A375 Melanoma Xenograft Model:

-

Cell Implantation: A375 human melanoma cells, which may be transfected to overexpress EphB4, are injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[1]

-

Treatment: Mice are randomized into treatment groups and administered vehicle, NVP, or NVPiso, typically via oral gavage (p.o.) at doses ranging from 3 to 30 mg/kg daily.[1][8]

-

Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors can be excised for further analysis of vascularization and perfusion.[1]

-

-

VEGF-Driven Angiogenesis Model:

-

Chamber Implantation: Chambers containing a matrix (e.g., Matrigel) and VEGF are implanted subcutaneously in mice.[3]

-

Treatment: Mice are treated with NVP-BHG712 (e.g., 3-10 mg/kg, p.o., daily).[3][8]

-

Analysis: After a set period (e.g., 4 days), the chambers are removed, and the newly formed vascularized tissue is analyzed for vessel density and hemoglobin content to quantify angiogenesis.[3][8]

-

Conclusion

NVP-BHG712 and its regioisomer, NVPiso, are valuable chemical probes for studying Eph receptor signaling. However, the profound differences in their selectivity profiles necessitate careful characterization of the specific compound being used in any given study. While the original NVP is a potent and relatively selective EphB4 inhibitor that effectively blocks VEGF-driven angiogenesis through inhibition of EphB4 forward signaling, the more common NVPiso is a much weaker EphB4 inhibitor with high affinity for DDR1. Understanding these distinctions is critical for the accurate interpretation of experimental results and for the future development of targeted therapies against the Eph receptor family.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. Kinase Target Engagement | Kinase Affinity Assay [promega.com]

- 3. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A375 Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. CIPSM - Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling [cipsm.de]

- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]

- 10. A375 Cell Line - A Guide on Melanoma Research [cytion.com]

- 11. A375 Xenograft Model | Xenograft Services [xenograft.net]

- 12. Transient transfection protocol for HEK293T cells [euromabnet.com]

A Technical Deep Dive: Comparative Binding Affinity of NVP-BHG712 and its NVPiso Regioisomer

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinities of the kinase inhibitor NVP-BHG712 and its commonly encountered regioisomer, NVPiso. It has been discovered that many commercially available batches of NVP-BHG712 are, in fact, the NVPiso isomer, which exhibits a significantly different kinase selectivity profile.[1][2] This guide consolidates quantitative binding data, details the experimental methodologies used for their determination, and visually represents the critical distinctions between these two compounds.

Core Findings: A Shift in Selectivity

NVP-BHG712 was initially developed as a potent inhibitor of Ephrin (Eph) receptor tyrosine kinases.[1] However, a crucial structural difference, the shift of a single methyl group between two adjacent nitrogen atoms, results in the regioisomer NVPiso.[2][3] This seemingly minor alteration dramatically impacts the compound's binding affinity and selectivity. While NVP-BHG712 primarily targets the Eph receptor family with high affinity, NVPiso's main target is the Discoidin Domain Receptor 1 (DDR1), a cancer-relevant receptor tyrosine kinase.[3] NVPiso generally displays a lower affinity for Eph receptors compared to the parent compound.[1][3]

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities (IC₅₀ and Kd values) of NVP-BHG712 and NVPiso for various kinases, as determined by the experimental methods detailed in the subsequent section.

| Compound | Target Kinase | Assay Type | Binding Affinity (IC₅₀/Kd) | Reference |

| NVP-BHG712 | EphA1 | Kinobeads | Kd: 624 nM | [4] |

| EphA2 | Activity-Based Protein Profiling (ABPP) | IC₅₀: 17 nM | [5] | |

| EphA3 | Not Specified | IC₅₀: 0.3 nM | [1] | |

| EphB4 | Microscale Thermophoresis (MST) | KD: 5.7 nM | [3] | |

| EphB4 | NanoBRET | IC₅₀: 3.0 nM | [3] | |

| EphB4 | Activity-Based Protein Profiling (ABPP) | IC₅₀: 20.2 nM | [5] | |

| EphB4 | Cell-based Autophosphorylation | IC₅₀: 25 nM | [6] | |

| DDR1 | Activity-Based Protein Profiling (ABPP) | IC₅₀: 2.1 nM | [5] | |

| NVPiso | EphA2 | Not Specified | IC₅₀: 163 nM | [1][7] |

| EphB4 | Microscale Thermophoresis (MST) | KD: 142 nM | [3] | |

| EphB4 | NanoBRET | IC₅₀: 1660 nM | [3][7] | |

| EphB4 | Kinobeads | KDapp: 1113 nM | [3] | |

| DDR1 | Not Specified | High Affinity | [3] |

Experimental Protocols

The binding affinity data presented above were generated using a variety of advanced biochemical and cell-based assays. The principles and general workflows of these key experimental protocols are outlined below.

Kinobeads Assay for Kinase Inhibitor Profiling

The Kinobeads technology is a chemoproteomic approach used to determine the selectivity of kinase inhibitors against a large panel of endogenous kinases in a competitive binding format.

-

Lysate Preparation: Cells or tissues are lysed to release the native proteins, including kinases.

-

Competitive Binding: The cell lysate is incubated with varying concentrations of the test inhibitor (e.g., NVP-BHG712 or NVPiso).

-

Affinity Enrichment: A mixture of broad-spectrum kinase inhibitors immobilized on beads (the "kinobeads") is added to the lysate. These beads compete with the free inhibitor for binding to the kinases in the sample.

-

Pulldown and Digestion: The kinobeads are washed to remove non-specifically bound proteins. The captured kinases are then proteolytically digested, typically with trypsin.

-

Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases. The binding affinity of the test inhibitor is determined by the dose-dependent decrease in the amount of each kinase captured by the beads.

Microscale Thermophoresis (MST)

MST is a biophysical technique that measures the affinity of a ligand (e.g., a kinase inhibitor) to a target protein by detecting changes in the protein's movement through a temperature gradient upon ligand binding.

-

Sample Preparation: The target kinase is fluorescently labeled. A dilution series of the unlabeled inhibitor is prepared.

-

Incubation: The labeled kinase is mixed with each concentration of the inhibitor and incubated to allow binding to reach equilibrium.

-

Capillary Loading: The samples are loaded into thin glass capillaries.

-

MST Measurement: An infrared laser creates a microscopic temperature gradient within the capillaries. The movement of the fluorescently labeled kinase along this gradient is monitored. Ligand binding alters the kinase's size, charge, or hydration shell, which in turn changes its thermophoretic movement.

-

Data Analysis: The change in thermophoresis is plotted against the inhibitor concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kd).

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a cell-based method to quantify the binding of a test compound to a specific target protein within living cells.

-

Cell Engineering: Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

-

Tracer Addition: A cell-permeable fluorescent tracer that specifically binds to the target kinase is added to the cells.

-

BRET Signal Generation: In the absence of a competing inhibitor, the binding of the fluorescent tracer to the NanoLuc®-fused kinase brings the energy donor (luciferase) and acceptor (fluorophore) into close proximity, resulting in a BRET signal when the luciferase substrate is added.

-

Competitive Binding: The cells are treated with varying concentrations of the test inhibitor, which competes with the fluorescent tracer for binding to the target kinase.

-

Signal Detection: The BRET signal is measured using a plate reader. The inhibitor's binding affinity (IC₅₀) is determined by the dose-dependent decrease in the BRET signal.

Visualizing the Isomer Distinction and Signaling Impact

The following diagrams illustrate the structural difference between NVP-BHG712 and NVPiso and their divergent primary signaling pathways.

Caption: Structural and target affinity differences between NVP-BHG712 and NVPiso.

Caption: Divergent primary signaling pathways of NVP-BHG712 and NVPiso.

References

- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 2. eubopen.org [eubopen.org]

- 3. NanoBRET® Target Engagement BET BRD Assays [promega.com]

- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]

- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 7. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]

The Fortuitous Discovery and Divergent Functions of NVP-BHG712 and its Regioisomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BHG712 was originally developed by Novartis and identified as a potent and selective small molecule inhibitor of the EphB4 receptor tyrosine kinase, a key player in vasculogenesis and tumor progression.[1][2] However, a pivotal 2018 study by Tröster et al. revealed that commercially available batches of NVP-BHG712 from multiple vendors were, in fact, a regioisomer, now commonly referred to as NVPiso.[1] This isomer differs from the patented NVP-BHG712 by a single methyl group's position on the pyrazole (B372694) ring.[1][3] This discovery was significant, as subsequent studies demonstrated that these two isomers possess distinct kinase selectivity profiles and biological activities, a critical consideration for the interpretation of past research and the design of future studies. This guide provides an in-depth technical overview of the discovery, synthesis, and comparative activities of NVP-BHG712 and NVPiso.

Comparative Biological Activity of NVP-BHG712 and NVPiso

The seemingly minor structural difference between NVP-BHG712 and NVPiso leads to substantial variations in their inhibitory profiles. While the original NVP-BHG712 is a potent inhibitor of EphB4, NVPiso exhibits significantly lower activity against this target and instead shows a preference for other kinases, such as Discoidin Domain Receptor 1 (DDR1).[1]

The following tables summarize the quantitative data on the inhibitory activities of both isomers against various kinases.

Table 1: Cellular Inhibitory Activity (ED50/EC50)

| Compound | Target | Cell Line | Activity (nM) |

| NVP-BHG712 | EphB4 | A375 | 25[1][4][5] |

| NVP-BHG712 | VEGFR2 | A375 | 4200[4][5] |

Table 2: In Vitro Kinase Inhibitory Activity (IC50)

| Compound | Target | Activity (nM) |

| NVP-BHG712 | EphA2 | 3.3[6] |

| NVP-BHG712 | EphB4 | 3.0[6] |

| NVP-BHG712 | c-Raf | 395[5][7] |

| NVP-BHG712 | c-Src | 1266[5][7] |

| NVP-BHG712 | c-Abl | 1667[5][7] |

| NVPiso | EphA2 | 163[8] |

| NVPiso | EphB4 | 1660[8] |

Table 3: Binding Affinity (KD)

| Compound | Target | Activity (nM) |

| NVP-BHG712 | EphA2 | 13[9] |

| NVP-BHG712 (derivatives) | EphA2 | 3-4[9] |

Synthesis of NVP-BHG712 and NVPiso

The synthesis of NVP-BHG712 was first detailed in a patent application by Novartis (WO2007/062805).[2] Later publications have described the synthesis of both NVP-BHG712 and NVPiso, allowing for their distinct biological evaluation. A general synthetic approach involves a Buchwald-Hartwig amination reaction.[9]

Experimental Protocol: Synthesis Overview

A common synthetic route for NVP-BHG712 and its derivatives involves a two-step process:[2]

-

Preparation of Precursors: This step involves the synthesis of the necessary phenylbenzamide and amino-modified heterocycle substructures that will be combined in the final step.

-

Buchwald-Hartwig Amination: The prepared precursors are then coupled using a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) to yield the final NVP-like compounds.

Key Experimental Protocols

The following are summaries of key experimental protocols used to characterize and differentiate NVP-BHG712 and its isomer.

In Vitro Kinase Assay

These assays are performed to determine the direct inhibitory effect of the compounds on purified kinases.

-

Methodology: Recombinant purified kinases are used in these assays. The kinase activity can be measured using various methods, including TR-FRET-based LanthaScreen™ and Caliper mobility shift assays.[2]

-

Procedure Outline:

-

The inhibitor (NVP-BHG712 or NVPiso) is pre-diluted, typically in DMSO, and dispensed into an assay plate.

-

The kinase reaction is initiated by adding a substrate mix containing ATP and a peptide substrate in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 0.02% bovine serum albumin, 1 mM DTT, 0.02% Tween20, 0.01 mM Na3VO4, 10 mM beta-glycerophosphate).[4]

-

The enzyme solution is added to the substrate mix.

-

The reaction is allowed to proceed, and the level of substrate phosphorylation is measured to determine the kinase activity and the inhibitory effect of the compound.

-

Cellular Eph Receptor Autophosphorylation Assay

This assay measures the ability of the compounds to inhibit the phosphorylation of Eph receptors within a cellular context.

-

Methodology: Human embryonic kidney (HEK293) cells are commonly used for this assay. The cells are transiently transfected with DNA constructs encoding the Eph receptor of interest.

-

Procedure Outline:

-

HEK293 cells are transfected with the desired Eph receptor cDNA.[2]

-

The cells are treated with varying concentrations of NVP-BHG712 or NVPiso for a specified period (e.g., 1 hour) before stimulation.[10]

-

Eph receptor autophosphorylation is stimulated by adding the appropriate ligand (e.g., ephrinA1-Fc or a combination of ephrinB1-Fc and ephrinB2-Fc) for a set duration (e.g., 30 minutes).[10]

-

The cells are lysed, and the Eph receptor protein is immunoprecipitated.

-

The level of tyrosine phosphorylation on the immunoprecipitated receptor is analyzed by Western blot using a generic anti-phospho-tyrosine antibody.[2]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by NVP-BHG712 and the experimental workflow for isomer discovery.

Caption: EphB4 Signaling Pathway and Inhibition by NVP-BHG712.

Caption: Experimental Workflow for NVP-BHG712 Isomer Discovery.

Caption: Relationship Between NVP-BHG712 Isomers and Their Primary Targets.

Conclusion

The case of NVP-BHG712 and its regioisomer NVPiso underscores the critical importance of rigorous structural verification in drug discovery and chemical biology. While both molecules are potent kinase inhibitors, their distinct selectivity profiles have profound implications for their use as research tools and potential therapeutics. Researchers utilizing these compounds must be aware of the specific isomer they are working with to ensure the validity and reproducibility of their findings. The development of distinct synthetic routes for each isomer now allows for the precise investigation of their individual biological roles, paving the way for a clearer understanding of the Eph receptor signaling axis and other targeted kinase pathways in health and disease.

References

- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro kinase assay [protocols.io]

- 4. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The soluble extracellular domain of EphB4 (sEphB4) antagonizes EphB4-EphrinB2 interaction, modulates angiogenesis, and inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. researchgate.net [researchgate.net]

Unraveling the Biological Activity of NVP-BHG712 Regioisomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BHG712, a potent inhibitor of Ephrin (Eph) receptor tyrosine kinases, has garnered significant attention in cancer research and drug development. However, a crucial aspect of its pharmacology lies in the existence of a prominent regioisomer, often designated as NVPiso. It has been discovered that many commercially available batches of NVP-BHG712 are, in fact, this regioisomer.[1][2] This distinction is critical as the two isomers, while structurally similar, exhibit different biological activity and selectivity profiles. This technical guide provides an in-depth analysis of the biological activity of the NVP-BHG712 regioisomer, focusing on its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization.

Core Mechanism of Action

The NVP-BHG712 regioisomer primarily exerts its biological effects by inhibiting the kinase activity of Eph receptors, a subfamily of receptor tyrosine kinases that play pivotal roles in cell-cell communication, embryonic development, and cancer.[3][4][5][6] By binding to the ATP-binding site of the kinase domain, the inhibitor blocks the autophosphorylation of the receptor, thereby abrogating downstream signaling pathways that regulate cell proliferation, migration, and angiogenesis.[7]

Quantitative Biological Activity

The inhibitory activity of the NVP-BHG712 regioisomer (NVPiso) and the parent compound (NVP-BHG712) has been quantified against a panel of kinases. The following tables summarize the key inhibitory concentrations (IC50) and effective doses (ED50) from various studies.

Table 1: In Vitro Kinase Inhibition Profile of NVP-BHG712 and its Regioisomer (NVPiso)

| Kinase Target | NVP-BHG712 IC50 (nM) | NVPiso IC50 (nM) | Reference |

| EphA2 | - | 163 | [8] |

| EphA4 | - | 1660 | [8] |

| EphB4 | 3.0 | - | [9] |

| c-Raf | 395 | - | [10] |

| c-Src | 1266 | - | [10] |

| c-Abl | 1667 | - | [10] |

Table 2: Cellular Activity of NVP-BHG712

| Assay | Cell Line | Target | ED50 / EC50 (nM) | Reference |

| EphB4 Autophosphorylation | A375 melanoma | EphB4 | 25 | [10][11] |

| VEGFR2 Autophosphorylation | A375 melanoma | VEGFR2 | 4200 | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize the biological activity of the NVP-BHG712 regioisomer.

In Vitro Kinase Assays

These assays are performed to determine the direct inhibitory effect of the compound on purified kinase enzymes.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of the NVP-BHG712 regioisomer against a panel of recombinant kinases.

General Protocol:

-

Kinase and Substrate Preparation: Recombinant purified kinases are obtained from commercial vendors or produced in-house. A generic or specific peptide substrate for each kinase is used.

-

Assay Buffer: A suitable kinase reaction buffer is prepared, typically containing Tris-HCl, MgCl2, ATP, and a source of phosphate.

-

Inhibitor Preparation: The NVP-BHG712 regioisomer is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.

-

Kinase Reaction: The kinase, substrate, and inhibitor are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using various methods, such as:

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This method, like the LanthaScreen™ assay, uses a fluorescently labeled antibody that recognizes the phosphorylated substrate.

-

Caliper Mobility Shift Assay: This method measures the change in electrophoretic mobility of the substrate upon phosphorylation.

-

-

Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Autophosphorylation Assays

These assays assess the ability of the inhibitor to block receptor activation within a cellular context.

Objective: To determine the half-maximal effective concentration (EC50) for the inhibition of Eph receptor autophosphorylation in cells.

Protocol using HEK293 cells:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media. The cells are transiently transfected with plasmids encoding the full-length Eph receptor of interest using a transfection reagent like FuGENE 6.

-

Inhibitor Treatment: The transfected cells are treated with varying concentrations of the NVP-BHG712 regioisomer for a specified period (e.g., 1 hour).

-

Ligand Stimulation: To induce receptor autophosphorylation, the cells are stimulated with the appropriate Ephrin ligand (e.g., ephrinA1-Fc for EphA receptors, or a combination of ephrinB1-Fc and ephrinB2-Fc for EphB receptors) for a short duration (e.g., 30 minutes).

-

Cell Lysis: The cells are lysed to extract the cellular proteins.

-

Immunoprecipitation: The Eph receptor protein is immunoprecipitated from the cell lysate using a specific antibody against the receptor.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The level of receptor autophosphorylation is detected using a generic anti-phospho-tyrosine antibody. The total amount of immunoprecipitated receptor is also determined using an antibody against the Eph receptor as a loading control.

-

Data Analysis: The intensity of the phosphotyrosine signal is quantified and normalized to the total receptor signal. The percentage of inhibition is plotted against the inhibitor concentration to determine the EC50 value.

In Vivo Angiogenesis Model

This model evaluates the inhibitor's efficacy in a physiological process within a living organism.

Objective: To assess the in vivo effect of the NVP-BHG712 regioisomer on VEGF-driven angiogenesis.

Protocol for Growth Factor-Induced Angiogenesis in Mice:

-

Animal Model: Female mice are used for this model.

-

Implantation of Angiogenesis Chambers: Teflon chambers containing a mixture of agar (B569324) and Vascular Endothelial Growth Factor (VEGF) are implanted subcutaneously into the flanks of the mice. These chambers slowly release VEGF, inducing the formation of new blood vessels around the implant.

-

Inhibitor Administration: The NVP-BHG712 regioisomer is administered to the mice, typically via oral gavage (p.o.), at various doses (e.g., 3, 10, and 30 mg/kg) daily for a set period (e.g., 4 days).

-

Tissue Collection and Analysis: At the end of the treatment period, the chambers and the surrounding newly formed tissue are excised.

-

Quantification of Angiogenesis: The extent of angiogenesis is quantified by measuring the amount of tissue growth and the density of blood vessels within the newly formed tissue. This can be done through histological analysis of tissue sections stained for endothelial cell markers (e.g., CD31).

-

Data Analysis: The measurements from the treated groups are compared to those from a vehicle-treated control group to determine the extent of inhibition of angiogenesis.

Visualizations

Ephrin Receptor Signaling Pathway

The following diagram illustrates the canonical Ephrin receptor forward signaling pathway and the point of inhibition by the NVP-BHG712 regioisomer.

Caption: Ephrin receptor signaling and inhibition by NVP-BHG712 regioisomer.

Experimental Workflow for Biological Activity Assessment

The diagram below outlines a typical workflow for evaluating the biological activity of the NVP-BHG712 regioisomer.

Caption: Workflow for assessing NVP-BHG712 regioisomer's biological activity.

Conclusion

The biological activity of the NVP-BHG712 regioisomer is a critical consideration for researchers in the field of kinase inhibitor development. Its distinct selectivity profile compared to the parent NVP-BHG712 highlights the importance of precise chemical characterization. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation. The provided diagrams offer a clear visualization of the relevant signaling pathway and a standard experimental workflow. This information serves as a valuable resource for the design and interpretation of future studies involving this important class of Eph receptor inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mouse model of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NVP-BHG712 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]

- 9. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

NVP-BHG712: A Technical Guide on EphA2/EphB4 Selectivity and Isomeric Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase inhibitor NVP-BHG712, with a specific focus on its selectivity profile for EphA2 and EphB4 receptor tyrosine kinases. A critical aspect addressed herein is the existence of a commonly encountered regioisomer, NVPiso, which exhibits a distinct bioactivity profile and has significant implications for experimental reproducibility and interpretation.

Introduction

NVP-BHG712 was developed as a potent and selective inhibitor of the EphB4 receptor tyrosine kinase, a key player in various physiological and pathological processes, including angiogenesis and cancer.[1][2][3] However, subsequent investigations revealed that many commercially available batches of NVP-BHG712 were, in fact, a regioisomer, NVPiso.[4] This isomer, differing by the position of a single methyl group, displays a significantly altered kinase selectivity profile.[4][5][6] This guide aims to clarify the selectivity of both NVP-BHG712 and its isomer, NVPiso, to provide researchers with a clear understanding for their study design and data interpretation.

Quantitative Selectivity Profile

The inhibitory activity of NVP-BHG712 and its regioisomer, NVPiso, has been characterized against a panel of kinases. The data clearly demonstrates that NVP-BHG712 is a potent inhibitor of both EphB4 and EphA2, while NVPiso shows markedly reduced affinity for EphB4.

| Compound | Target | Assay Type | IC50 / ED50 (nM) | Other Inhibited Kinases (IC50/ED50 in µM) |

| NVP-BHG712 | EphB4 | Cell-based autophosphorylation | 25[1][4] | c-Raf (0.395), c-Src (1.266), c-Abl (1.667)[7] |

| EphB4 | NanoBRET | 3.0[4] | ||

| EphA2 | Cell-based autophosphorylation | 3.3[8] | ||

| EphA3 | Not Specified | 0.3[5] | ||

| EphA1 | Not Specified | 303[5] | ||

| VEGFR2 | Cell-based | 4200[1] | ||

| NVPiso | EphB4 | NanoBRET | 1660[4][5] | |

| EphB4 | MST | 142[4] | ||

| EphA2 | Not Specified | 163[5] |

IC50: Half maximal inhibitory concentration. ED50: Half maximal effective dose. NanoBRET: Bioluminescence Resonance Energy Transfer. MST: Microscale Thermophoresis.

Experimental Protocols

The cellular autophosphorylation assay is a key method used to determine the inhibitory activity of compounds like NVP-BHG712.

Cellular Eph Receptor Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the ligand-induced autophosphorylation of Eph receptors in a cellular context.

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous Eph receptor expression.[2]

Methodology:

-

Transfection: HEK293 cells are transiently transfected with plasmids encoding the full-length human Eph receptor of interest (e.g., EphA2, EphB4).[2]

-

Compound Treatment: Transfected cells are pre-incubated with varying concentrations of the test compound (e.g., NVP-BHG712) for a specified period.

-

Ligand Stimulation: Receptor autophosphorylation is stimulated by adding the corresponding ephrin ligand. For EphA receptors, ephrinA1-Fc is used, while a mixture of ephrinB1-Fc and ephrinB2-Fc is used for EphB receptors.[2]

-

Cell Lysis: Following stimulation, cells are lysed to release cellular proteins.

-

Immunoprecipitation: The specific Eph receptor is isolated from the cell lysate using an antibody that recognizes the receptor.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.

-

Detection: The level of receptor autophosphorylation is detected using a generic anti-phospho-tyrosine antibody. The total amount of immunoprecipitated receptor is also measured as a loading control.

-

Quantification: The intensity of the phosphotyrosine signal is quantified and normalized to the total receptor signal. The half-maximal effective dose (ED50) is calculated from the dose-response curve.

Signaling Pathways

EphA2 and EphB4 are receptor tyrosine kinases that, upon binding to their respective ephrin ligands, initiate bidirectional signaling (forward and reverse signaling). The forward signaling through the Eph receptor plays a crucial role in various cellular processes.

Upon ligand binding and receptor clustering, the intracellular kinase domain of the Eph receptor becomes activated, leading to autophosphorylation of tyrosine residues. These phosphorylated sites serve as docking stations for various downstream signaling proteins, activating multiple pathways that influence cell adhesion, migration, proliferation, and survival. Key downstream pathways include the Ras/Raf/MEK/ERK, PI3K/Akt, and JAK/STAT pathways.[9][10][11]

Conclusion

NVP-BHG712 is a potent inhibitor of EphB4 and EphA2. However, the prevalence of its less active regioisomer, NVPiso, in commercial sources necessitates careful validation of the compound's identity and purity to ensure accurate and reproducible research outcomes. Researchers studying the effects of NVP-BHG712 should be aware of this potential discrepancy and consider analytical verification of their compound. The provided data and protocols serve as a foundational guide for the effective use and interpretation of results related to NVP-BHG712 in the context of Eph receptor signaling.

References

- 1. apexbt.com [apexbt.com]

- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. EphB2 and EphB4 receptors forward signaling promotes SDF-1–induced endothelial cell chemotaxis and branching remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EPHB4 | Cancer Genetics Web [cancer-genetics.org]

- 11. The Clinical Relevance of the EPH/Ephrin Signaling Pathway in Pediatric Solid and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Structural and Functional Divergence of NVP-BHG712 and its Regioisomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional differences between the kinase inhibitor NVP-BHG712 and its commonly encountered regioisomer. An unexpected discovery revealed that many commercially available batches of NVP-BHG712 were, in fact, its isomer, leading to a critical need for clear differentiation and characterization of both compounds.[1][2][3][4] This document outlines their distinct structural features, comparative biological activities, and the signaling pathways they modulate. Detailed experimental protocols are provided to enable rigorous independent investigation.

The Core Structural Distinction: A Tale of Two Isomers

NVP-BHG712 and its regioisomer, often referred to as NVPiso, are pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.[2][5] While they share the same molecular formula and mass, their structural divergence lies in the position of a single methyl group on the pyrazole (B372694) ring.[1][3][4] This seemingly minor positional difference between two adjacent nitrogen atoms results in significant alterations to their three-dimensional conformation and, consequently, their interaction with target kinases.[1][3][4]

Figure 1: Chemical Structures of NVP-BHG712 and its Regioisomer (NVPiso)

Caption: Chemical structures of NVP-BHG712 and its regioisomer, NVPiso.

Comparative Biological Activity: A Shift in Potency and Selectivity

The structural variance between NVP-BHG712 and NVPiso translates into distinct inhibitory profiles against a range of kinases. NVP-BHG712 was originally developed as a potent and selective inhibitor of the EphB4 receptor tyrosine kinase.[6][7] However, studies have shown that NVPiso exhibits a reduced affinity for EphB4 while retaining or gaining activity against other kinases, including EphA2 and VEGFR2.[2][8]

| Target Kinase | Inhibitor | IC50 / ED50 (nM) | Assay Type | Reference |

| EphB4 | NVP-BHG712 | 25 | Cell-based autophosphorylation ELISA | [5][6] |

| NVP-BHG712 | 3.0 | Not Specified | [9] | |

| NVPiso | 1660 | Not Specified | [8][10] | |

| EphA2 | NVP-BHG712 | 3.3 | Not Specified | [9] |

| NVPiso | 163 | Not Specified | [8][10] | |

| VEGFR2 | NVP-BHG712 | 4200 | Cell-based phospho-RTK-ELISA | [6] |

| c-Raf | NVP-BHG712 | 395 | Not Specified | [11] |

| c-Src | NVP-BHG712 | 1266 | Not Specified | [11] |

| c-Abl | NVP-BHG712 | 1667 | Not Specified | [11] |

Signaling Pathways and Crosstalk

NVP-BHG712 primarily targets the EphB4 receptor, a key player in bidirectional signaling that governs cell morphology, adhesion, and migration.[1] Inhibition of EphB4 forward signaling by NVP-BHG712 has been shown to impact angiogenesis, suggesting a crosstalk with the VEGF signaling pathway.[7] The differential activity of NVPiso on EphB4 and other kinases such as VEGFR2 indicates that it may modulate these pathways in a distinct manner.

Caption: Simplified EphB4 forward signaling pathway and its crosstalk with VEGFR2.

Experimental Protocols

To facilitate the accurate assessment of NVP-BHG712 and NVPiso, detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay (TR-FRET)

This protocol is a general guideline for determining the in vitro inhibitory activity of the compounds against purified kinases using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Caption: Workflow for an in vitro TR-FRET kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare a solution of the recombinant purified kinase, a suitable biotinylated peptide substrate, and ATP in kinase assay buffer.

-

Compound Preparation: Perform a serial dilution of NVP-BHG712 and NVPiso in DMSO. Further dilute the compounds in the kinase assay buffer.

-

Assay Plate Setup: Add the diluted compounds or DMSO (as a control) to the wells of a low-volume 384-well plate.

-

Kinase Addition: Add the kinase solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Start the kinase reaction by adding the ATP and peptide substrate solution to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a stop buffer containing EDTA. Add the detection reagents, which typically include a Europium (Eu)-labeled anti-phospho-substrate antibody and an Allophycocyanin (APC)-labeled streptavidin.

-

Final Incubation: Incubate the plate for a final period (e.g., 60 minutes) to allow for the binding of the detection reagents.

-

Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor (Eu) and acceptor (APC) wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the values against the compound concentration to determine the IC50 value.

Cell-Based Receptor Autophosphorylation ELISA

This protocol outlines a method to measure the inhibition of receptor tyrosine kinase autophosphorylation in a cellular context.

Methodology:

-

Cell Culture: Culture cells that either endogenously express or are engineered to overexpress the target receptor tyrosine kinase (e.g., EphB4) in appropriate growth media.

-

Seeding: Seed the cells into 96-well tissue culture plates and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium and incubate for several hours to reduce basal receptor phosphorylation.

-

Compound Treatment: Treat the cells with various concentrations of NVP-BHG712 or NVPiso for a specified period (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate receptor autophosphorylation by adding the cognate ligand (e.g., ephrinB2 for EphB4) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

ELISA:

-

Coat a 96-well ELISA plate with a capture antibody specific for the receptor of interest.

-

Add the cell lysates to the coated wells and incubate to allow the receptor to bind to the capture antibody.

-

Wash the wells to remove unbound material.

-

Add a detection antibody that specifically recognizes the phosphorylated form of the receptor (e.g., an anti-phospho-tyrosine antibody), which is typically conjugated to an enzyme like horseradish peroxidase (HRP).

-

Wash the wells again.

-

Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color develops.

-

Stop the reaction with a stop solution.

-

-

Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Data Analysis: Normalize the data to the stimulated control and plot the percentage of inhibition against the compound concentration to determine the ED50 value.

X-ray Crystallography

This protocol provides a high-level overview of the steps involved in determining the crystal structure of a kinase domain in complex with an inhibitor.

Methodology:

-

Protein Expression and Purification:

-

Clone the kinase domain of interest (e.g., EphB4) into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

-

Transform the vector into an appropriate expression host (e.g., E. coli BL21(DE3)).

-

Grow the cells and induce protein expression (e.g., with IPTG).

-

Harvest the cells, lyse them, and purify the kinase domain using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography.

-

-

Crystallization:

-

Concentrate the purified protein to a suitable concentration (e.g., 5-10 mg/mL).

-

Incubate the protein with a molar excess of the inhibitor (NVP-BHG712 or NVPiso).

-

Screen for crystallization conditions using commercially available or in-house prepared screens via sitting-drop or hanging-drop vapor diffusion methods.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.

-

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol).

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data using appropriate software (e.g., XDS or MOSFLM).

-

Solve the structure using molecular replacement with a known kinase domain structure as a search model.

-

Build the model of the protein-inhibitor complex and refine it against the diffraction data using software like PHENIX or REFMAC5.

-

Validate the final structure. The crystal structures for EphB4 in complex with NVP-BHG712 and its isomer are available in the Protein Data Bank under accession codes 6FNI and 6FNJ, respectively.[12][13]

-

Conclusion

The case of NVP-BHG712 and its regioisomer underscores the critical importance of rigorous structural and functional characterization of small molecule inhibitors in drug discovery and chemical biology research. A subtle change in molecular architecture can lead to profound differences in biological activity, target selectivity, and overall pharmacological profile. Researchers utilizing these compounds should be aware of the potential for isomeric impurity and employ the appropriate analytical and biological assays to ensure the correct compound is being used for their specific application. This guide provides the foundational information and methodologies to enable such rigorous investigation.

References

- 1. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. genophore.com [genophore.com]

- 13. schwalbe-lab.de [schwalbe-lab.de]

The Dual Identity of a Kinase Inhibitor: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of NVP-BHG712 and its Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of NVP-BHG712, a potent kinase inhibitor, and its prevalent regioisomer. The unexpected discovery that commercially available NVP-BHG712 is often a different chemical entity—a regioisomer with a distinct biological profile—underscores the critical importance of rigorous analytical characterization in drug development. This document will dissect the known properties of both molecules, offering a comparative overview to aid researchers in interpreting existing data and designing future studies.

Section 1: Quantitative Data Summary

The following tables summarize the available quantitative data for NVP-BHG712 and its regioisomer, hereafter referred to as NVPiso. It is crucial to note that much of the literature may not distinguish between these two compounds, attributing the activity of NVPiso to NVP-BHG712.

Table 1: Pharmacodynamic Profile of NVP-BHG712

| Target Kinase | Assay Type | IC50 / ED50 (nM) | Reference |

| EphB4 | Cellular Autophosphorylation | 25 | [1] |

| EphA2 | Cellular Autophosphorylation | - | |

| EphB2 | Cellular Autophosphorylation | - | |

| EphB3 | Cellular Autophosphorylation | - | |

| EphA3 | Cellular Autophosphorylation | - | |

| VEGFR2 | Cellular Autophosphorylation | 4200 | [1] |

| c-Raf | Biochemical | - | |

| c-Src | Biochemical | - | |

| c-Abl | Biochemical | - |

Note: Specific IC50 values for EphA2, EphB2, EphB3, and EphA3 were not provided in the search results, but NVP-BHG712 showed a preference for EphB4, followed by the others in the order listed.

Table 2: Pharmacodynamic Profile of NVP-BHG712 Isomer (NVPiso)

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| EphA2 | Biochemical | 163 | |

| EphB4 | Biochemical | Low inhibitory effect | [1] |

| DDR1 | Biochemical | Main Target | [1] |

| Other Eph Receptors | Biochemical | 50 - 630 | [1] |

Table 3: In-Vivo Pharmacokinetic/Pharmacodynamic Data for NVP-BHG712 in Mice

| Parameter | Value | Conditions | Reference |

| Dose | 50 mg/kg | Oral administration | [2] |

| Tissue Concentration | ~10 µM | Lung and liver, up to 8 hours post-dose | [2] |

| Pharmacodynamic Effect | Pronounced inhibition of EphB4 phosphorylation | At ~1 µM (1 nmol/g) in lung tissue | [2] |

Note: A complete pharmacokinetic profile with Cmax, Tmax, AUC, and half-life for NVP-BHG712 and NVPiso is not publicly available in the provided search results.

Section 2: Experimental Protocols

Cellular Eph Receptor Autophosphorylation Assay

This protocol is used to determine the inhibitory activity of compounds on Eph receptor autophosphorylation in a cellular context.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. For the expression of specific Eph receptors, cells are transiently transfected with the corresponding full-length cDNAs using a suitable transfection reagent.

-

Compound Treatment: One hour prior to stimulation, the cells are treated with varying concentrations of the test compound (e.g., NVP-BHG712).

-

Ligand Stimulation: To induce receptor autophosphorylation, cells are stimulated for 30 minutes with the appropriate soluble ephrin-Fc fusion protein. For EphA receptors (e.g., EphA2, EphA3), ephrinA1-Fc is used. For EphB receptors (e.g., EphB2, EphB3, EphB4), a combination of ephrinB1-Fc and ephrinB2-Fc is used.

-

Immunoprecipitation: Following stimulation, cells are lysed, and the target Eph receptor protein is immunoprecipitated from the cell lysates using a specific anti-Eph receptor antibody.

-

Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The level of tyrosine phosphorylation is detected by immunoblotting with a generic anti-phospho-tyrosine antibody. The membrane is subsequently stripped and reprobed with a specific anti-Eph receptor antibody to ensure equal protein loading.

-

Data Analysis: The intensity of the phosphotyrosine signal is quantified and normalized to the total amount of immunoprecipitated receptor. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In-Vivo Pharmacokinetic and Pharmacodynamic Analysis in Mice

This protocol describes the methodology for assessing the tissue distribution and target engagement of NVP-BHG712 in a murine model.[2]

Methodology:

-

Animal Dosing: Mice are administered NVP-BHG712 orally at a specified dose (e.g., 50 mg/kg).

-

Sample Collection: At various time points post-administration, mice are euthanized. Blood samples are collected via cardiac puncture into heparinized tubes. Tissues of interest (e.g., lung, liver) are excised, weighed, and rapidly frozen in liquid nitrogen.

-

Pharmacokinetic Analysis (Tissue and Plasma):

-

Plasma is separated from blood by centrifugation.

-

Frozen tissues are homogenized in phosphate-buffered saline (PBS).

-

Proteins in plasma and tissue homogenates are precipitated with an equal volume of acetonitrile.

-

After centrifugation to remove the protein precipitate, the supernatant containing the compound is analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the concentration of NVP-BHG712.

-

-

Pharmacodynamic Analysis (EphB4 Autophosphorylation in Tissue):

-

A portion of the tissue homogenate is used for immunoprecipitation of the EphB4 receptor.

-

The level of EphB4 autophosphorylation is determined by Western blot analysis using an anti-phospho-tyrosine antibody, as described in the cellular assay protocol.

-

The results are correlated with the measured tissue concentration of NVP-BHG712 at each time point.

-

Section 3: Mandatory Visualizations

Caption: EphB4 and VEGFR2 signaling crosstalk in angiogenesis.

Caption: Experimental workflow for the cellular autophosphorylation assay.

Caption: Logical relationship of NVP-BHG712 and its isomer to their primary kinase targets.

Section 4: In-Depth Discussion

Pharmacodynamics: A Tale of Two Isomers

NVP-BHG712 was originally developed as a potent and selective inhibitor of the EphB4 receptor tyrosine kinase.[2] In cellular assays, it inhibits EphB4 autophosphorylation with an ED50 of 25 nM.[1] While demonstrating selectivity against many other kinases, it also shows inhibitory activity against other Eph family members, including EphB2, EphA2, EphB3, and EphA3, though with a preference for EphB4.[1] Notably, its inhibitory effect on VEGFR2 is significantly lower, with an ED50 of 4200 nM, indicating a high degree of selectivity for EphB4 over this key angiogenic receptor.[1]

A pivotal discovery, however, revealed that many commercially available batches of "NVP-BHG712" were, in fact, a regioisomer, NVPiso.[1] This isomer exhibits a markedly different pharmacodynamic profile. While NVP-BHG712 is a potent EphB4 inhibitor, NVPiso has a low inhibitory effect on this target.[1] Instead, the primary target of NVPiso is the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer.[1] NVPiso also inhibits other Eph receptors, but generally with lower affinity and higher selectivity compared to the intended NVP-BHG712 molecule.[1] This finding has profound implications for the interpretation of previously published studies and emphasizes the necessity of verifying the chemical identity of research compounds.

Mechanism of Action and Signaling Pathways

NVP-BHG712 exerts its effects by inhibiting the forward signaling of the EphB4 receptor.[2] The EphB4/ephrinB2 signaling axis is a critical regulator of angiogenesis, the formation of new blood vessels.[2] EphB4 forward signaling, initiated by the binding of its ligand ephrinB2, activates downstream pathways involving Phospholipase C gamma (PLCγ) and the PI3K/Akt pathway, which are also downstream of VEGFR2.[2] By inhibiting the kinase activity of EphB4, NVP-BHG712 can block these pro-angiogenic signals. In vivo studies have shown that NVP-BHG712 can inhibit VEGF-driven angiogenesis, suggesting a significant crosstalk between the VEGFR and Eph receptor signaling pathways.[2]

Pharmacokinetics: An Incomplete Picture

Synthesis and the Origin of the Isomer

The synthesis of NVP-BHG712 has been described in a patent application (WO2007/062805).[2] The pyrazolo[3,4-d]pyrimidine scaffold is a common structural motif in kinase inhibitors. The existence of the NVPiso regioisomer highlights a potential challenge in the synthetic route, where the methylation step on the pyrazole (B372694) ring can likely occur at two different nitrogen atoms, leading to the formation of both isomers. The prevalence of NVPiso in commercial samples suggests that the separation of these two closely related compounds may be challenging or was not initially recognized as a critical quality control parameter.

Section 5: Conclusion and Future Directions

NVP-BHG712 and its regioisomer, NVPiso, present a compelling case study in the complexities of kinase inhibitor research and development. While NVP-BHG712 is a potent inhibitor of EphB4 with anti-angiogenic properties, the widespread presence of NVPiso, a DDR1 inhibitor with a distinct biological profile, necessitates a careful re-evaluation of existing literature.

For researchers and drug developers, the key takeaways are:

-

Rigorous Analytical Chemistry is Paramount: The identity and purity of all small molecule inhibitors must be unequivocally confirmed before conducting biological experiments.

-

Isomers Can Have Drastically Different Activities: Seemingly minor structural variations can lead to significant changes in target selectivity and overall pharmacodynamic effect.

-

Pharmacokinetic and Pharmacodynamic Relationships are Key: Understanding the exposure-response relationship is crucial for translating in-vitro findings to in-vivo efficacy.

Future research should focus on several key areas. Firstly, a comprehensive head-to-head comparison of the in-vitro and in-vivo pharmacokinetics and pharmacodynamics of pure, authenticated NVP-BHG712 and NVPiso is essential. This would provide a clear understanding of the distinct properties of each molecule and allow for a more accurate interpretation of historical data. Secondly, the development of robust and scalable synthetic routes that yield each isomer with high purity is needed to ensure the availability of reliable research tools. Finally, further exploration of the therapeutic potential of both NVP-BHG712 as an EphB4 inhibitor and NVPiso as a DDR1 inhibitor in relevant disease models is warranted, now with the clear understanding of their distinct mechanisms of action. This dual identity, once a source of confusion, now offers a unique opportunity to probe the distinct roles of these two important kinase targets in health and disease.

References

- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of NVP-BHG712 and Its Regioisomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of NVP-BHG712, a potent inhibitor of the EphB4 receptor tyrosine kinase, and its frequently encountered regioisomer, NVPiso. The critical distinction between these two compounds, which differ only by the position of a single methyl group, has significant implications for experimental design and data interpretation. This document outlines their comparative kinase selectivity, detailed experimental protocols for their characterization, and the key signaling pathways they modulate.

Introduction to NVP-BHG712 and its Regioisomer

NVP-BHG712 was developed as a specific, small-molecule inhibitor of the EphB4 kinase, demonstrating potent activity in the low nanomolar range in cellular assays.[1][2] It plays a crucial role in research investigating the function of EphB4 in angiogenesis and its crosstalk with other signaling pathways, such as the VEGF receptor (VEGFR) pathway.[1][2]

A critical finding for researchers is that commercially available batches of NVP-BHG712 have often been identified as a regioisomer, termed NVPiso.[3] This isomer exhibits a distinct kinase selectivity profile. While NVP-BHG712 potently targets Eph family receptors, NVPiso shows a significantly lower affinity for EphB4 and a higher affinity for other kinases, such as the Discoidin Domain Receptor 1 (DDR1).[4][5] This underscores the importance of verifying the identity of the compound used in any experimental setting.

Quantitative Data: Kinase Selectivity Profile

The following tables summarize the in vitro inhibitory activities of NVP-BHG712 and its regioisomer, NVPiso, against a panel of kinases. This data is compiled from multiple studies to provide a comparative overview. It is important to note that assay conditions can vary between studies, potentially leading to variations in reported values.

Table 1: Inhibitory Activity of NVP-BHG712 Against Key Kinases

| Target Kinase | Assay Type | IC50 / ED50 (nM) | Reference |

| EphB4 | Cell-based autophosphorylation | 25 | [2][6][7] |

| EphA2 | Biochemical | 3.3 | [1] |

| c-Raf | Cell-free | 395 | [6] |

| c-Src | Cell-free | 1266 | [6] |

| c-Abl | Cell-free | 1667 | [6] |

| VEGFR2 | Cell-based autophosphorylation | 4200 | [2][6][7] |

Table 2: Comparative Inhibitory Activity of NVP-BHG712 and NVPiso

| Target Kinase | NVP-BHG712 IC50 (nM) | NVPiso IC50 (nM) | Reference |

| EphA2 | 3.3 | 163 | [1][8] |

| EphB4 | 3.0 | 1660 | [1][4] |

| EphA1 | 303 | - | [4] |

| EphA3 | 0.3 | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize NVP-BHG712 and its isomer.

Cellular Eph Receptor Autophosphorylation Assay

This assay determines the ability of the compounds to inhibit the ligand-induced autophosphorylation of Eph receptors in a cellular context.

Materials:

-

HEK293 cells

-

Expression vectors for full-length Eph receptors (e.g., EphB4, EphA2)

-

Transfection reagent (e.g., FuGENE 6)

-

Recombinant ephrin ligands (e.g., ephrinB2-Fc, ephrinA1-Fc)

-

NVP-BHG712 and/or NVPiso

-

Cell lysis buffer (RIPA or similar)

-

Primary antibodies: anti-Eph receptor, anti-phospho-tyrosine

-

Secondary antibody (HRP-conjugated)

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE and Western blot reagents

Protocol:

-

Transfection: Transiently transfect HEK293 cells with the desired Eph receptor expression vector using a suitable transfection reagent. Culture for 24-48 hours to allow for protein expression.

-

Compound Treatment: One hour prior to stimulation, treat the cells with varying concentrations of NVP-BHG712 or NVPiso.

-

Ligand Stimulation: Stimulate Eph receptor autophosphorylation by adding the corresponding ephrin ligand (e.g., 1 µg/mL ephrinB2-Fc for EphB4) for 30 minutes.[9]

-

Cell Lysis: Wash the cells with cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-Eph receptor antibody overnight at 4°C, followed by incubation with protein A/G agarose beads for 2 hours.

-

Western Blotting: Wash the beads and elute the immunoprecipitated proteins. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-phospho-tyrosine antibody to detect receptor autophosphorylation. Normalize the results by probing with the anti-Eph receptor antibody.

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the effect of NVP-BHG712 on the phosphorylation status of key downstream signaling molecules of the EphB4 pathway.

Materials:

-

HepG2 cells (or other suitable cell line with endogenous EphB4 expression)

-

NVP-BHG712 and/or NVPiso

-

Cell lysis buffer

-

Primary antibodies: anti-EphB4, anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE and Western blot reagents

Protocol:

-

Cell Culture and Treatment: Culture HepG2 cells to 70-80% confluency. Treat the cells with the desired concentrations of NVP-BHG712 or NVPiso for the specified duration (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

Western Blotting: Perform SDS-PAGE and Western blotting as described previously. Probe the membranes with primary antibodies against EphB4 and key downstream signaling proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3) to assess the effect of the inhibitor on these pathways.[1]

Cell Viability/Proliferation Assay

This assay measures the effect of the compounds on cell viability and proliferation.

Materials:

-

Human colon cancer cell lines (e.g., HT-29, SK-CO-1) or other relevant cell lines

-

NVP-BHG712 and/or NVPiso

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of NVP-BHG712 or NVPiso (e.g., 250 nM to 3000 nM) for 72 hours.[10]

-

Viability Measurement:

-

For CCK-8: Add CCK-8 reagent to each well and incubate for 4 hours at 37°C. Measure the absorbance at 450 nm.[11]

-

For MTT: Add MTT reagent and incubate for 4 hours at 37°C. Add solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by NVP-BHG712 and a typical experimental workflow for its in vitro characterization.

Caption: EphB4 forward signaling pathway and the inhibitory action of NVP-BHG712.

Caption: Experimental workflow for the in vitro characterization of NVP-BHG712 and its isomer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijbs.com [ijbs.com]

A Technical Guide to NVP-BHG712 and its Regioisomer: Target Identification and Validation Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BHG712 was developed as a potent and selective small molecule inhibitor of the EphB4 (Erythropoietin-producing hepatocellular carcinoma) receptor tyrosine kinase.[1][2] The Eph/ephrin signaling system is the largest subfamily of receptor tyrosine kinases and plays a crucial role in a variety of developmental processes, including embryonic vessel development, vascular remodeling, and pathologic vessel formation in adults, such as in tumor angiogenesis.[1][2][3] NVP-BHG712 was designed to specifically inhibit the "forward signaling" of the EphB4 kinase.[1][2] However, subsequent research revealed a critical issue: many commercially available batches of NVP-BHG712 were, in fact, a regioisomer, now designated NVPiso.[4][5] This isomer, differing only by the position of a single methyl group, exhibits a significantly different kinase selectivity profile.[4][5][6] This guide provides an in-depth overview of the target profiles of both NVP-BHG712 and its isomer, and details the experimental methodologies crucial for their identification and validation.

Target Profiles of NVP-BHG712 and its Regioisomer (NVPiso)

NVP-BHG712 was initially identified as a highly selective inhibitor of EphB4.[1][4] However, the discovery of its prevalent regioisomer, NVPiso, necessitated a re-evaluation of its target landscape. While NVP-BHG712 potently targets Eph family receptors, the primary target of NVPiso is the Discoidin Domain Receptor 1 (DDR1), a cancer-relevant receptor tyrosine kinase.[4][7]

Quantitative Inhibitory Activity

The inhibitory activities of NVP-BHG712 and its regioisomer against various kinases are summarized below. These values highlight the distinct selectivity profiles of the two molecules.

Table 1: Cellular Inhibitory Activity of NVP-BHG712

| Target | Assay Type | Cell Line | Potency (ED50) | Reference |

|---|---|---|---|---|

| EphB4 | Autophosphorylation | A375 | 25 nM | [3][8] |

| VEGFR2 | Autophosphorylation | A375 | 4.2 µM |[3][8] |

ED50: Half-maximal effective dose.

Table 2: Biochemical Inhibitory Activity of NVP-BHG712

| Target | Potency (IC50) | Reference |

|---|---|---|

| EphA2 | 3.3 nM | [9] |

| EphB4 | 3.0 nM | [9] |

| c-Raf | 0.395 µM | [8] |

| c-Src | 1.266 µM | [8] |

| c-Abl | 1.667 µM |[8] |

IC50: Half-maximal inhibitory concentration.

Table 3: Inhibitory Activity of NVP-BHG712 Regioisomer (NVPiso)

| Target | Potency (IC50) | Reference |

|---|---|---|

| EphA2 | 163 nM | [10] |

| EphA4 | 1660 nM | [10] |

| DDR1 | Main Target |[4][7] |

Note: While DDR1 is cited as the main target for NVPiso, specific IC50 values were not detailed in the provided search results.

Experimental Protocols for Target Identification and Validation